molecular formula C8H6ClF3 B14899645 1-Phenyl-1-chloro-2,2,2-trifluoroethane

1-Phenyl-1-chloro-2,2,2-trifluoroethane

Cat. No.: B14899645
M. Wt: 194.58 g/mol
InChI Key: GIZBYELHYIBHIR-UHFFFAOYSA-N
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Description

(1-chloro-2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6ClF3. It is a derivative of benzene, where one hydrogen atom is replaced by a 1-chloro-2,2,2-trifluoroethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloro-2,2,2-trifluoroethyl)benzene typically involves the reaction of benzene with 1-chloro-2,2,2-trifluoroethane in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-2,2,2-trifluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of (1-chloro-2,2,2-trifluoroethyl)benzene may involve more efficient and cost-effective methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance yield and purity. The specifics of these methods can vary depending on the manufacturer and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

(1-chloro-2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, such as (2,2,2-trifluoroethyl)benzene, and corresponding carboxylic acids or amines .

Scientific Research Applications

(1-chloro-2,2,2-trifluoroethyl)benzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (1-chloro-2,2,2-trifluoroethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    (1-Bromo-2,2,2-trifluoroethyl)benzene: Similar in structure but with a bromine atom instead of chlorine.

    (1-Fluoro-2,2,2-trifluoroethyl)benzene: Contains a fluorine atom in place of chlorine.

    (1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene): Contains an additional fluorine atom on the benzene ring.

Uniqueness

(1-chloro-2,2,2-trifluoroethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group increases the compound’s lipophilicity and electron-withdrawing capacity, making it a valuable intermediate in the synthesis of various organic compounds .

Properties

Molecular Formula

C8H6ClF3

Molecular Weight

194.58 g/mol

IUPAC Name

(1-chloro-2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H6ClF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H

InChI Key

GIZBYELHYIBHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)Cl

Origin of Product

United States

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